(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
CAS No.: 1194032-23-9
Cat. No.: VC2703482
Molecular Formula: C11H17F2NO4
Molecular Weight: 265.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194032-23-9 |
|---|---|
| Molecular Formula | C11H17F2NO4 |
| Molecular Weight | 265.25 g/mol |
| IUPAC Name | (2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | JWWNJDSEXLKVLH-JTQLQIEISA-N |
| Isomeric SMILES | C[C@]1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O |
| SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O |
| Canonical SMILES | CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
Basic Identification Data
The compound's essential identification data is summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1194032-23-9 |
| Molecular Formula | C11H17F2NO4 |
| Molecular Weight | 265.25 g/mol |
| IUPAC Name | (2S)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)/t10-/m0/s1 |
| Standard InChIKey | JWWNJDSEXLKVLH-SNVBAGLBSA-N |
Structural Features
The structural characteristics of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid include several key features that define its chemical behavior and applications:
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A pyrrolidine ring core structure, which is a saturated five-membered heterocycle containing a nitrogen atom
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Geminal difluoro substituents at the 4-position of the pyrrolidine ring
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A methyl group at the 2-position, creating a quaternary stereocenter with (S)-configuration
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A carboxylic acid group also at the 2-position
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
This unique combination of structural elements contributes to the compound's stability, reactivity profile, and potential applications in pharmaceutical research.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid is influenced by its functional groups:
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The Boc protecting group can be cleaved under acidic conditions, revealing the pyrrolidine nitrogen for further functionalization
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The carboxylic acid group can participate in various reactions including esterification, amide formation, and reduction
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The difluoro substituents contribute to increased metabolic stability and lipophilicity, properties valuable in medicinal chemistry
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The quaternary stereocenter at the 2-position is configurationally stable and provides a rigid three-dimensional structure
These properties make the compound particularly useful as a building block in organic synthesis, especially for the development of pharmaceutical compounds requiring specific spatial arrangements of functional groups.
Stereochemistry and Isomerism
Stereochemical Configuration
The "(2S)" prefix in the name indicates the absolute configuration at the 2-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This stereocenter is crucial for the compound's potential biological activity, as different stereoisomers often exhibit different pharmacological properties .
Related Stereoisomers
The corresponding (R)-isomer, (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1408002-85-6), is also known and documented in chemical databases. This enantiomer possesses the opposite configuration at the 2-position stereocenter . Both stereoisomers may find applications in medicinal chemistry, potentially targeting different biological pathways or receptors due to their distinct three-dimensional structures.
Applications in Research and Development
Role in Pharmaceutical Synthesis
(2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its utility stems from several key features:
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The Boc protecting group allows for selective reactions without interference from the amino functionality
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The carboxylic acid group provides a versatile handle for further functionalization
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The gem-difluoro substituents contribute to increased metabolic stability and lipophilicity
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The defined stereochemistry establishes a precise three-dimensional structure, critical for specific target interactions
These characteristics make the compound particularly useful in medicinal chemistry for creating drug candidates with specific structural requirements.
Applications in Medicinal Chemistry
In medicinal chemistry, fluorinated compounds often demonstrate enhanced properties compared to their non-fluorinated counterparts:
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Improved metabolic stability due to the strength of the C-F bond
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Enhanced lipophilicity, potentially improving cell membrane permeability
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Altered hydrogen bonding properties that can influence protein binding
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Modified acidity or basicity of neighboring functional groups
The unique combination of the difluoro functionality with the rigid pyrrolidine core and defined stereochemistry makes (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid a promising scaffold for developing bioactive compounds with specific spatial and electronic requirements.
Comparative Analysis with Related Compounds
Comparison with the R-isomer
The (2R)-isomer of the compound, (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, shares identical functional groups but with opposite configuration at the 2-position stereocenter. This structural difference can lead to significantly different behaviors in biological systems due to the distinct three-dimensional arrangement of the functional groups .
Comparison with Related Derivatives
Several structural derivatives related to the title compound include:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | 1408002-85-6 | C11H17F2NO4 | (R) instead of (S) stereochemistry |
| Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate | 647857-74-7 | C11H17F2NO4 | Methyl ester instead of free acid; no methyl at 2-position |
| (2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid | N/A | C6H9F2NO2 | Methyl instead of Boc on nitrogen; (R) stereochemistry |
These related compounds highlight the modular nature of the pyrrolidine scaffold and the various modifications that can be introduced to tune properties for specific applications .
| Supplier | Package Size | Price (approx.) | Purity |
|---|---|---|---|
| GlpBio | 100 mg | $203.00 | Not specified |
| GlpBio | 250 mg | $345.00 | Not specified |
| GlpBio | 1 g | $897.00 | Not specified |
| Cymit Quimica | 100 mg | €96.00 | Not specified |
| Cymit Quimica | 250 mg | €191.00 | Not specified |
| Sigma-Aldrich (similar R-isomer) | 1 g | $1,541.00 | Not specified |
| SciSupplies (similar R-isomer) | 1 g | €1,496.00 | 95.0% |
This pricing information indicates that the compound is a relatively high-value specialty chemical, consistent with its use primarily in research and development applications .
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
These classifications are consistent with the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) standards .
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